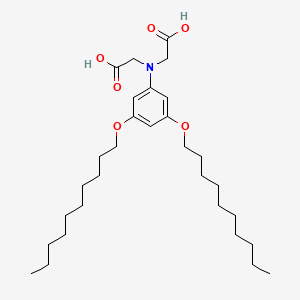
Ro 23-9358
Descripción general
Descripción
Ro-23-9358, también conocido como N-[3,5-Bis(deciloxi)fenil]-N-(carboximetil)glicina, es un compuesto químico con la fórmula molecular C30H51NO6 y un peso molecular de 521.73 g/mol . Es un potente inhibidor de las fosfolipasas A2 secretoras y tiene propiedades antiinflamatorias . Este compuesto fue desarrollado por Roche y se utiliza principalmente en la investigación científica .
Aplicaciones Científicas De Investigación
Ro-23-9358 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Ro-23-9358 ejerce sus efectos inhibiendo las fosfolipasas A2 secretoras, enzimas que juegan un papel crucial en la respuesta inflamatoria . Al bloquear estas enzimas, el compuesto reduce la producción de moléculas proinflamatorias, lo que exhibe propiedades antiinflamatorias. Los objetivos moleculares de Ro-23-9358 incluyen los sitios activos de las fosfolipasas A2 secretoras, donde se une y evita que las enzimas catalicen sus reacciones .
Métodos De Preparación
La síntesis de Ro-23-9358 implica la reacción de 3,5-bis(deciloxi)anilina con glicina en presencia de reactivos y condiciones apropiadas . La reacción típicamente procede a través de la formación de un intermedio, que luego se hace reaccionar para producir el producto final. El compuesto generalmente se purifica mediante cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥97% . Los métodos de producción industrial para Ro-23-9358 no están ampliamente documentados, pero la síntesis de laboratorio proporciona una ruta confiable para obtener el compuesto.
Análisis De Reacciones Químicas
Ro-23-9358 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes para producir formas reducidas del compuesto.
Sustitución: Ro-23-9358 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.
Hidrólisis: El compuesto se puede hidrolizar para descomponerse en sus partes constituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Ro-23-9358 es único debido a su acción inhibitoria específica sobre las fosfolipasas A2 secretoras. Compuestos similares incluyen:
Ácido nitrilotriacético: Otro compuesto con propiedades inhibitorias similares.
Fmoc-Gly-OH-15N: Utilizado en aplicaciones de investigación similares.
En comparación con estos compuestos, Ro-23-9358 se destaca por su alta potencia y acción específica sobre las fosfolipasas A2 secretoras, lo que lo convierte en una herramienta valiosa en la investigación centrada en la inflamación y las enfermedades relacionadas .
Propiedades
IUPAC Name |
2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCSPJYINCHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165231 | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153125-17-8 | |
| Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro 23-9358?
A: this compound acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []
Q2: Why is this compound considered a potential anti-inflammatory drug?
A: this compound exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, this compound reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.
Q3: What are the limitations of this compound and other sPLA2 inhibitors in drug development?
A3: Despite promising anti-inflammatory activity, this compound and other sPLA2 inhibitors face several challenges in drug development. These include:
- Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []
- Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []
- Insufficient selectivity: This could lead to off-target effects and potential toxicity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)
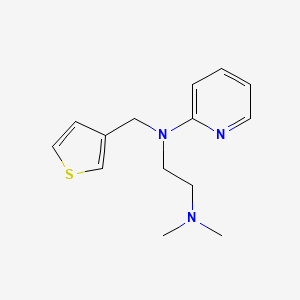
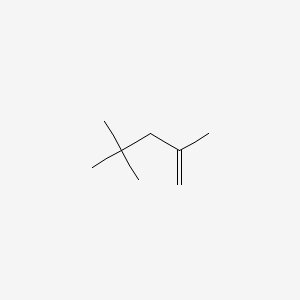

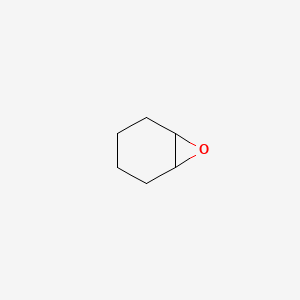

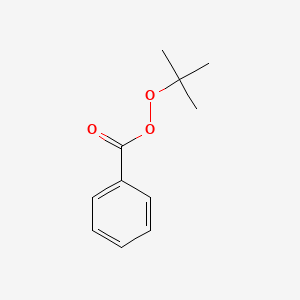


![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)

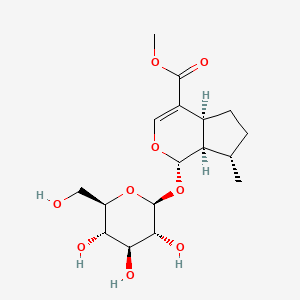
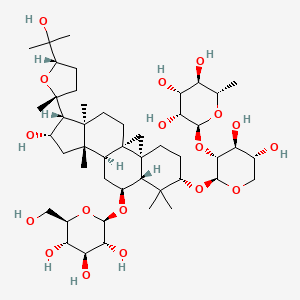
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
